molecular formula C28H59NO B8610383 N,N-ditetradecylhydroxylamine CAS No. 119588-89-5

N,N-ditetradecylhydroxylamine

Cat. No. B8610383
Key on ui cas rn: 119588-89-5
M. Wt: 425.8 g/mol
InChI Key: DDLNUIWJEDITCB-UHFFFAOYSA-N
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Patent
US05013510

Procedure details

The general procedure of Example 5 is followed using, at 50 to 55° C., 50 grams (0.12 mol) of ditetradecylamine, 200 ml of n-propanol and 8.3 grams (0.12 mol) of 50% aqueous hydrogen peroxide solution. The above-named product is obtained in a yield of 33.4 grams (64%) as white needles melting at 97-99° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[OH:30]O>C(O)CC>[CH2:16]([N:15]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[OH:30])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)NCCCCCCCCCCCCCC
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is followed using, at 50 to 55° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)N(O)CCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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